molecular formula C11H10N2O2 B3071068 5-o-Tolyl-1h-pyrazole-4-carboxylic acid CAS No. 1007541-87-8

5-o-Tolyl-1h-pyrazole-4-carboxylic acid

Cat. No.: B3071068
CAS No.: 1007541-87-8
M. Wt: 202.21 g/mol
InChI Key: SZQFGJAHAQPPLF-UHFFFAOYSA-N
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Description

5-o-Tolyl-1h-pyrazole-4-carboxylic acid: is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes .

Mechanism of Action

Target of Action

Similar compounds such as 1-phenyl-1h-pyrazole-4-carboxylic acid and 3,5-dimethyl-1h-pyrazole-4-carboxylic acid ethyl ester have been reported to interact with prostaglandin d2 (pgd2) and cyclic adenosine monophosphate (camp), respectively . These targets play crucial roles in various physiological processes.

Biochemical Pathways

Related compounds have been shown to influence pathways involving pgd2 and camp . These pathways are involved in a variety of physiological processes, including inflammation, smooth muscle contraction/relaxation, and cellular signaling.

Result of Action

Related compounds have been shown to have effects on cellular signaling pathways and physiological processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 5-o-Tolyl-1h-pyrazole-4-carboxylic acid . For instance, changes in pH can affect the ionization state of the compound, potentially influencing its solubility and permeability. Similarly, temperature can affect the compound’s stability and the rate of its interactions with its targets.

Chemical Reactions Analysis

Types of Reactions: 5-o-Tolyl-1h-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can yield different substituted pyrazoles.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms or the aromatic ring.

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison: 5-o-Tolyl-1h-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications in medicinal chemistry and industrial processes .

Properties

IUPAC Name

5-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-7-4-2-3-5-8(7)10-9(11(14)15)6-12-13-10/h2-6H,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZQFGJAHAQPPLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=C(C=NN2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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